6-Shogaol
6-Shogaol
cis-6-Shogaol is a natural product found in Zingiber officinale with data available.
Brand Name:
Vulcanchem
CAS No.:
555-66-8
VCID:
VC0543139
InChI:
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3
SMILES:
CCCCC/C=C/C(CCC1=CC=C(O)C(OC)=C1)=O
Molecular Formula:
C17H24O3
Molecular Weight:
276.4 g/mol
6-Shogaol
CAS No.: 555-66-8
Inhibitors
VCID: VC0543139
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | cis-6-Shogaol is a natural product found in Zingiber officinale with data available. |
---|---|
CAS No. | 555-66-8 |
Product Name | 6-Shogaol |
Molecular Formula | C17H24O3 |
Molecular Weight | 276.4 g/mol |
IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one |
Standard InChI | InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 |
Standard InChIKey | OQWKEEOHDMUXEO-UHFFFAOYSA-N |
Isomeric SMILES | CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC |
SMILES | CCCCC/C=C/C(CCC1=CC=C(O)C(OC)=C1)=O |
Canonical SMILES | CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC |
Appearance | Yellow, viscous oil in pure form (supplied as 200mg / mL ethanol solution) |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (6)-shogaol 6-shogaol shogaol |
Reference | 1: Zhu Y, Wang P, Zhao Y, Yang C, Clark A, Leung T, Chen X, Sang S. Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators. Free Radic Biol Med. 2016 Jun;95:243-54. doi: 10.1016/j.freeradbiomed.2016.03.026. Epub 2016 Mar 25. PubMed PMID: 27021962. 2: Kathiresan S, Govindhan A. [6]-Shogaol, a Novel Chemopreventor in 7,12-Dimethylbenz[a]anthracene-induced Hamster Buccal Pouch Carcinogenesis. Phytother Res. 2016 Apr;30(4):646-53. doi: 10.1002/ptr.5574. Epub 2016 Feb 3. PubMed PMID: 26840796. 3: Ray A, Vasudevan S, Sengupta S. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death. PLoS One. 2015 Sep 10;10(9):e0137614. doi: 10.1371/journal.pone.0137614. eCollection 2015. PubMed PMID: 26355461; PubMed Central PMCID: PMC4565635. 4: Ghasemzadeh A, Jaafar HZ, Rahmat A. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology. BMC Complement Altern Med. 2015 Jul 30;15:258. doi: 10.1186/s12906-015-0718-0. PubMed PMID: 26223685; PubMed Central PMCID: PMC4520084. 5: Peng S, Yao J, Liu Y, Duan D, Zhang X, Fang J. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol. Food Funct. 2015 Aug;6(8):2813-23. doi: 10.1039/c5fo00214a. Epub 2015 Jul 14. PubMed PMID: 26169810. 6: Qi LW, Zhang Z, Zhang CF, Anderson S, Liu Q, Yuan CS, Wang CZ. Anti-Colon Cancer Effects of 6-Shogaol Through G2/M Cell Cycle Arrest by p53/p21-cdc2/cdc25A Crosstalk. Am J Chin Med. 2015;43(4):743-56. doi: 10.1142/S0192415X15500469. Epub 2015 Jun 28. PubMed PMID: 26119958. 7: Wu JJ, Omar HA, Lee YR, Teng YN, Chen PS, Chen YC, Huang HS, Lee KH, Hung JH. 6-Shogaol induces cell cycle arrest and apoptosis in human hepatoma cells through pleiotropic mechanisms. Eur J Pharmacol. 2015 Sep 5;762:449-58. doi: 10.1016/j.ejphar.2015.06.032. Epub 2015 Jun 20. PubMed PMID: 26101062. 8: Feroz SR, Mohamad SB, Lee GS, Malek SN, Tayyab S. Supramolecular interaction of 6-shogaol, a therapeutic agent of Zingiber officinale with human serum albumin as elucidated by spectroscopic, calorimetric and molecular docking methods. Phytomedicine. 2015 Jun 1;22(6):621-30. doi: 10.1016/j.phymed.2015.03.016. Epub 2015 Apr 9. PubMed PMID: 26055127. 9: Wu CH, Hong BH, Ho CT, Yen GC. Targeting cancer stem cells in breast cancer: potential anticancer properties of 6-shogaol and pterostilbene. J Agric Food Chem. 2015 Mar 11;63(9):2432-41. doi: 10.1021/acs.jafc.5b00002. Epub 2015 Feb 25. PubMed PMID: 25686711. 10: Singh VK, Doharey PK, Kumar V, Saxena JK, Siddiqi MI, Rathaur S, Narender T. Synthesis, molecular docking and Brugia malayi thymidylate kinase (BmTMK) enzyme inhibition study of novel derivatives of [6]-shogaol. Eur J Med Chem. 2015 Mar 26;93:74-82. doi: 10.1016/j.ejmech.2015.01.035. Epub 2015 Jan 20. PubMed PMID: 25659753. 11: Liu R, Heiss EH, Sider N, Schinkovitz A, Gröblacher B, Guo D, Bucar F, Bauer R, Dirsch VM, Atanasov AG. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation. Mol Nutr Food Res. 2015 May;59(5):843-52. doi: 10.1002/mnfr.201400791. Epub 2015 Mar 16. PubMed PMID: 25631547; PubMed Central PMCID: PMC4573514. 12: Hsu YL, Hung JY, Tsai YM, Tsai EM, Huang MS, Hou MF, Kuo PL. 6-shogaol, an active constituent of dietary ginger, impairs cancer development and lung metastasis by inhibiting the secretion of CC-chemokine ligand 2 (CCL2) in tumor-associated dendritic cells. J Agric Food Chem. 2015 Feb 18;63(6):1730-8. doi: 10.1021/jf504934m. Epub 2015 Feb 9. PubMed PMID: 25621970. 13: Han MA, Woo SM, Min KJ, Kim S, Park JW, Kim DE, Kim SH, Choi YH, Kwon TK. 6-Shogaol enhances renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated cytochrome c release and down-regulation of c-FLIP(L) expression. Chem Biol Interact. 2015 Feb 25;228:69-78. doi: 10.1016/j.cbi.2015.01.020. Epub 2015 Jan 22. PubMed PMID: 25619640. 14: Chen H, Fu J, Chen H, Hu Y, Soroka DN, Prigge JR, Schmidt EE, Yan F, Major MB, Chen X, Sang S. Ginger compound [6]-shogaol and its cysteine-conjugated metabolite (M2) activate Nrf2 in colon epithelial cells in vitro and in vivo. Chem Res Toxicol. 2014 Sep 15;27(9):1575-85. doi: 10.1021/tx500211x. Epub 2014 Sep 2. PubMed PMID: 25148906; PubMed Central PMCID: PMC4176387. 15: Huang HC, Chang SJ, Wu CY, Ke HJ, Chang TM. [6]-Shogaol inhibits α-MSH-induced melanogenesis through the acceleration of ERK and PI3K/Akt-mediated MITF degradation. Biomed Res Int. 2014;2014:842569. doi: 10.1155/2014/842569. Epub 2014 Jun 19. PubMed PMID: 25045707; PubMed Central PMCID: PMC4090493. 16: Kim SM, Kim C, Bae H, Lee JH, Baek SH, Nam D, Chung WS, Shim BS, Lee SG, Kim SH, Sethi G, Ahn KS. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways. Mol Carcinog. 2015 Oct;54(10):1132-46. doi: 10.1002/mc.22184. Epub 2014 Jun 24. PubMed PMID: 24962868. 17: Yoshida K, Satsu H, Mikubo A, Ogiwara H, Yakabe T, Inakuma T, Shimizu M. 6-shogaol, a major compound in ginger, induces aryl hydrocarbon receptor-mediated transcriptional activity and gene expression. J Agric Food Chem. 2014 Jun 18;62(24):5492-9. doi: 10.1021/jf405146j. Epub 2014 Jun 5. PubMed PMID: 24857157. 18: Moon M, Kim HG, Choi JG, Oh H, Lee PK, Ha SK, Kim SY, Park Y, Huh Y, Oh MS. 6-Shogaol, an active constituent of ginger, attenuates neuroinflammation and cognitive deficits in animal models of dementia. Biochem Biophys Res Commun. 2014 Jun 20;449(1):8-13. doi: 10.1016/j.bbrc.2014.04.121. Epub 2014 May 2. PubMed PMID: 24796668. 19: Saha A, Blando J, Silver E, Beltran L, Sessler J, DiGiovanni J. 6-Shogaol from dried ginger inhibits growth of prostate cancer cells both in vitro and in vivo through inhibition of STAT3 and NF-κB signaling. Cancer Prev Res (Phila). 2014 Jun;7(6):627-38. doi: 10.1158/1940-6207.CAPR-13-0420. Epub 2014 Apr 1. PubMed PMID: 24691500. 20: Kim SC, Lee JR, Park SJ. Role of 6-shogaol in tert -butyl hydroperoxide-induced apoptosis of HepG2 cells. Pharmacology. 2014;93(3-4):137-44. doi: 10.1159/000360090. Epub 2014 Mar 18. PubMed PMID: 24662601. |
PubChem Compound | 11152 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume